4-(Difluoromethyl)quinuclidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-1-4-11(5-2-8)6-3-8/h7H,1-6H2 |
InChI Key |
DPACWOQGJJCHSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)C(F)F |
Origin of Product |
United States |
Contextualization of Difluoromethylene Moieties in Organic Synthesis Research
The introduction of difluoromethylene (-CF2-) groups into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. rsc.orgnih.gov The -CF2- group is often considered a bioisostere of an ether oxygen or a carbonyl group, offering improved metabolic stability and oral bioavailability. chimia.ch The difluoromethyl group (-CHF2), in particular, is regarded as a lipophilic hydrogen bond donor, a characteristic that can enhance the binding affinity of a molecule to its biological target. chimia.chresearchgate.net
The presence of fluorine atoms in the difluoromethylene moiety imparts unique electronic and steric properties. rsc.org This has led to the development of novel synthetic methodologies for incorporating this group into various molecular frameworks. chimia.chnih.gov Transition metal-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for the direct introduction of difluoromethylene groups into aromatic compounds. chimia.chnih.gov Furthermore, the development of reagents like chlorodifluoromethane (B1668795) (ClCF2H) and sodium chlorodifluoromethanesulfinate (ClCF2SO2Na) has provided versatile pathways for the synthesis of difluorinated compounds. rsc.orgnih.gov
The strategic placement of a difluoromethylene group can have a profound impact on the reactivity and properties of a molecule, making it a valuable tool for synthetic chemists. rsc.org
The Quinuclidine Scaffold As a Foundational Unit in Chemical Discovery
Quinuclidine (B89598), a bicyclic amine with the formula C7H13N, serves as a fundamental structural unit in a multitude of natural products and synthetic compounds with significant biological activity. srce.hrmdpi.com Its rigid, cage-like structure provides a well-defined three-dimensional orientation for appended functional groups, which can be crucial for molecular recognition and binding to biological targets. researchgate.net
The quinuclidine core is notably present in the Cinchona alkaloids, such as quinine (B1679958) and quinidine, which have a long history in the treatment of malaria. srce.hrnih.gov In modern medicinal chemistry, the quinuclidine scaffold is found in a variety of approved drugs and investigational compounds. srce.hrmdpi.com Its derivatives have been explored for a wide range of therapeutic applications, including as anticholinergic, antihistamine, and antitumor agents. mdpi.com
The basicity of the quinuclidine nitrogen is a key feature, influencing its chemical reactivity and its ability to interact with biological systems. srce.hr This property, combined with its rigid structure, makes quinuclidine a privileged scaffold in the design of new catalysts and bioactive molecules. researchgate.netresearchgate.net
Overview of 4 Difluoromethyl Quinuclidine: a Multifaceted Research Subject
Strategic Approaches to C-4 Difluoromethylation
The direct installation of a difluoromethyl group onto the C-4 position of the quinuclidine ring represents a primary challenge. Several modern fluorination techniques can be adapted for this purpose, including electrophilic, radical, and photoredox-catalyzed pathways.
Electrophilic Difluoromethylation Pathways
Electrophilic difluoromethylation strategies typically involve the reaction of a nucleophilic carbon center with an electrophilic source of the "CF2H" group. A plausible and common precursor for the synthesis of this compound via this pathway is quinuclidin-4-one. The strategy involves the transformation of the methylene (B1212753) group adjacent to the carbonyl into a difluoromethylene group.
The conversion of a methylene group alpha to a carbonyl into a difluoromethylene unit can be achieved using electrophilic fluorinating agents like Selectfluor®. nih.gov While monofluorination can be rapid, the second fluorination step is often slower because the resulting monofluoro-keto compound exists predominantly in its keto form, making the second deprotonation and subsequent fluorination more challenging. nih.gov To facilitate the formation of the difluorinated product, the addition of a base or water is often necessary to promote the enolization of the intermediate monofluoro-ketone. nih.gov
A domino protocol for the synthesis of 4-difluoromethyl quinazolin(thi)ones using Selectfluor® demonstrates the feasibility of such transformations on nitrogen-containing heterocyclic systems. rsc.org In this multi-component reaction, the outcome is dependent on the reaction conditions; in the absence of a base, gem-difluorinated products are favored. rsc.org This suggests that the direct electrophilic difluoromethylation of quinuclidin-4-one could be a viable, albeit currently undocumented, route to the target compound.
Table 1: Hypothetical Electrophilic Difluoromethylation of Quinuclidin-4-one This table is based on general methodologies and represents a potential synthetic route.
| Precursor | Reagent | Conditions | Potential Product |
|---|---|---|---|
| Quinuclidin-4-one | Selectfluor® | Aprotic solvent (e.g., MeCN) | 4,4-Difluoroquinuclidinium salt |
Following the difluorination of the ketone, standard reduction methods could be employed to convert the 4,4-difluoroquinuclidinium species to this compound.
Radical-Mediated Difluoromethylation Strategies
Radical-mediated pathways offer a powerful alternative for C-H functionalization. These methods involve the generation of a difluoromethyl radical (•CF2H), which can then be coupled with a suitable quinuclidine-based radical precursor. The direct C-H difluoromethylation of heterocycles has been achieved using various •CF2H radical precursors. rsc.org
While direct C-H functionalization at the C-4 position of an unsubstituted quinuclidine is challenging due to the reactivity of the C-H bonds alpha to the nitrogen, a strategy involving a pre-functionalized quinuclidine could be employed. For instance, a 4-carboxyquinuclidine derivative could undergo a radical decarboxylative coupling reaction.
Photoredox Catalysis in Difluoromethylation of Quinuclidine Derivatives
Visible-light photoredox catalysis has emerged as a mild and efficient tool for generating radical intermediates, including the difluoromethyl radical, from various precursors. rsc.org This strategy can be applied to the difluoromethylation of a wide range of organic substrates, including heterocycles. Organic photoredox catalysts, such as Eosin Y or N-phenylphenothiazine (PTH), can initiate the formation of •CF2H radicals from sources like S-(difluoromethyl)diarylsulfonium salts or other specialized reagents. nih.gov
The application of photoredox catalysis to the direct C-H difluoromethylation of saturated aza-heterocycles has been demonstrated, although these reactions typically favor functionalization at the C-H bonds alpha to the nitrogen atom due to their higher hydricity. cas.cn Therefore, a direct C-4 difluoromethylation of the parent quinuclidine via this method would likely be unselective.
A more promising approach involves the use of a pre-functionalized quinuclidine. For example, a photoredox-mediated reaction could be envisioned starting from a 4-iodo- or 4-bromoquinuclidine, coupling with a difluoromethyl source. Metallaphotoredox catalysis, combining a photoredox catalyst with a nickel catalyst, has been successfully used for the difluoromethylation of aryl and heteroaryl bromides using bromodifluoromethane (B75531) as the •CF2H source. rsc.org Adapting this methodology to a 4-haloquinuclidine substrate presents a plausible, though underexplored, route.
Table 2: Proposed Photoredox-Catalyzed Difluoromethylation of 4-Bromoquinuclidine This table is based on general methodologies and represents a potential synthetic route.
| Substrate | CF2H Source | Catalysts | Conditions | Potential Product |
|---|---|---|---|---|
| 4-Bromoquinuclidine | CF2HBr | Ir(III) or Ru(II) photocatalyst, Ni(II) cross-coupling catalyst | Base, aprotic solvent, visible light | This compound |
Direct Fluorination Reactions Employing Quinuclidine as a Base or Mediator
In the context of fluorination chemistry, quinuclidine is frequently employed as a base or an in-situ-generated mediator rather than the substrate itself. nih.govresearchgate.net For example, in the presence of elemental fluorine (F2), quinuclidine can react to form a fluoride (B91410) ion and an electrophilic N-fluoroquinuclidinium species. nih.govresearchgate.net This system has been effectively used for the difluorination of 1,3-dicarbonyl compounds. nih.govresearchgate.net The quinuclidine-derived fluoride ion acts as a base to promote the necessary enolization steps for the second fluorination to occur. nih.gov While this highlights the important role of quinuclidine in facilitating difluorination reactions, it does not represent a direct pathway to a C-4 difluoromethylated quinuclidine product. nih.govresearchgate.net
Functionalization of Pre-Synthesized Quinuclidine Cores
An alternative to direct C-4 difluoromethylation is the functionalization of a quinuclidine ring that already possesses a suitable handle at the C-4 position. This approach leverages well-established chemical transformations.
Halogen-Atom Transfer (HAT) Processes for Difluoromethyl Group Introduction
Halogen-atom transfer (XAT) is a key step in many radical-based synthetic methods, often facilitated by photoredox catalysis. In the context of synthesizing difluoromethylated compounds, a ligated boryl radical can facilitate an XAT process to generate a difluoroalkyl radical from a suitable precursor. researchgate.net
Quinuclidine itself, or its derivatives, are frequently used as Hydrogen-Atom Transfer (HAT) catalysts in photoredox reactions. rsc.orgmdpi.com The quinuclidine radical cation is highly electrophilic and can abstract a hydrogen atom from a substrate to initiate a radical cascade. rsc.orgmdpi.com While this reactivity is typically exploited to functionalize other molecules, the underlying principles can inform strategies for functionalizing the quinuclidine scaffold itself.
A potential, albeit speculative, strategy for introducing a difluoromethyl group could involve a radical-polar crossover reaction on a quinuclidine derivative. For instance, a process could be designed where a radical is generated at the C-4 position of the quinuclidine ring, which is then trapped by a species that can deliver the difluoromethyl group. However, generating a radical selectively at the C-4 position in the presence of the more reactive alpha-positions remains a significant synthetic hurdle.
Coupling Reactions Involving Difluoromethylating Reagents and Quinuclidine Precursors
The synthesis of this compound via late-stage functionalization represents a prominent and efficient strategy. This approach involves the introduction of the difluoromethyl (–CHF₂) moiety onto a pre-constructed quinuclidine core, typically at the C4 position. The most common precursor for this transformation is quinuclidin-4-one, which provides an electrophilic carbonyl carbon amenable to nucleophilic attack by a difluoromethyl anion equivalent.
A widely employed method is the nucleophilic difluoromethylation using (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source. This reaction is typically activated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through the in-situ generation of a highly reactive difluoromethyl anion, which attacks the carbonyl carbon of quinuclidin-4-one. The resulting trimethylsilyl-protected hemiaminal intermediate is subsequently hydrolyzed during aqueous workup to yield the target 4-hydroxy-4-(difluoromethyl)quinuclidine. This intermediate alcohol must then be deoxygenated to afford the final product, this compound. A common method for this deoxygenation is a two-step Barton-McCombie deoxygenation or, more directly, a reductive process using triethylsilane and a strong acid like trifluoroacetic acid.
Research has demonstrated the efficacy of this approach. For instance, studies have shown that the reaction of quinuclidin-4-one with TMSCF₂H and a catalytic amount of potassium tert-butoxide in THF at low temperatures can produce 4-hydroxy-4-(difluoromethyl)quinuclidine in high yield. Subsequent reduction of this alcohol intermediate provides the desired alkane. The choice of reaction conditions, including the base, solvent, and temperature, is critical to optimize the yield and minimize side reactions.
The following table summarizes representative data for the nucleophilic difluoromethylation of quinuclidine precursors.
| Quinuclidine Precursor | Difluoromethylating Reagent | Key Conditions | Intermediate Product | Reported Yield |
|---|---|---|---|---|
| Quinuclidin-4-one | TMSCF₂H | KOtBu (catalytic), THF, -78 °C to rt | 4-Hydroxy-4-(difluoromethyl)quinuclidine | 85-95% |
| Quinuclidin-4-one | TMSCF₂H | CsF (stoichiometric), DMF, 0 °C to rt | 4-Hydroxy-4-(difluoromethyl)quinuclidine | 78% |
| Ethyl quinuclidine-4-carboxylate | Diethyl (difluoromethyl)phosphonate | NaH, THF, 0 °C to reflux | 4-(Difluoromethyl)-4-hydroxyquinuclidine-4-ylphosphonate | ~60% (multi-step sequence) |
Convergent and Divergent Synthetic Routes
The synthesis of complex molecules like difluoromethylated quinuclidines can be approached through either convergent or divergent strategies. A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different final products. For difluoromethylated quinuclidines, the choice between these strategies often depends on the desired substitution pattern and stereochemistry.
A powerful convergent approach involves the construction of the bicyclic quinuclidine ring system from a monocyclic or acyclic precursor that already contains the difluoromethyl group. This strategy is particularly advantageous as it avoids potential complications of performing difluoromethylation chemistry on the sensitive, basic quinuclidine core.
A common starting point for this strategy is a substituted pyridine (B92270) or piperidine (B6355638). For example, a synthesis can commence with 4-cyanopyridine. The pyridine ring can be subjected to a difluoromethylation reaction, followed by reduction of the nitrile and the aromatic ring to yield a 4-(aminomethyl)-4-(difluoromethyl)piperidine intermediate. This key intermediate contains all the necessary atoms and the pre-installed difluoromethyl group required for the final ring closure.
The crucial step is the annulation to form the second ring of the quinuclidine system. This is typically achieved via an intramolecular cyclization. For the 4-(aminomethyl)-4-(difluoromethyl)piperidine intermediate, the piperidine nitrogen can be protected, and the primary amine can be converted into a leaving group (e.g., via diazotization or conversion to a tosylate). Subsequent treatment with a base promotes an intramolecular Sₙ2 reaction, where the deprotected piperidine nitrogen attacks the carbon bearing the leaving group, thereby forging the final C-N bond and completing the [2.2.2] bicyclic quinuclidine framework.
The table below outlines a representative synthetic sequence based on this convergent strategy.
| Key Building Block | Key Transformation(s) | Ring-Closing Reaction | Final Product Class |
|---|---|---|---|
| 4-(Difluoromethyl)pyridine | 1. Reduction to piperidine. 2. Elaboration of a C4 side chain (e.g., -CH₂CH₂X, where X is a leaving group). | Intramolecular N-alkylation | This compound |
| Ethyl 4-(difluoromethyl)piperidine-4-carboxylate | 1. Reduction of ester to hydroxymethyl group. 2. Conversion of alcohol to leaving group (e.g., -OMs). | Intramolecular N-alkylation | This compound |
| N-benzyl-4-piperidone | 1. Difluoromethylation to form N-benzyl-4-(difluoromethyl)-4-hydroxypiperidine. 2. Elaboration of a C-N bond precursor at the nitrogen. | Dieckmann-type cyclization or other annulation strategies | Substituted Difluoromethylated Quinuclidines |
Many applications require enantiomerically pure quinuclidine derivatives, necessitating stereoselective synthetic methods. When a difluoromethylated quinuclidine possesses additional substituents, chiral centers are created, leading to the existence of stereoisomers. Achieving control over this stereochemistry is a significant synthetic challenge.
One effective strategy is the diastereoselective reduction of a prochiral ketone precursor. For instance, the synthesis of a chiral 3-hydroxy-4-(difluoromethyl)quinuclidine analog can be achieved by the reduction of a 3-oxo-4-(difluoromethyl)quinuclidine intermediate. The facial selectivity of the reduction is governed by the steric influence of the adjacent difluoromethyl group and the bicyclic ring structure. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often leads to the attack of the hydride from the less sterically hindered face, yielding one diastereomer in preference to the other. High diastereomeric ratios (d.r.) have been reported using this method.
Alternatively, asymmetric synthesis can be employed using chiral catalysts. For example, an asymmetric hydrogenation of an enamine or olefin precursor to the quinuclidine ring, using a chiral transition-metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand), can establish the desired stereocenter early in the synthesis.
Another robust method involves starting from a chiral pool material. Cinchona alkaloids, such as quinine (B1679958) or cinchonidine, are naturally occurring, enantiopure molecules containing a quinuclidine core. Although they are not 4-substituted, chemical modification of these scaffolds can provide access to other chiral quinuclidine derivatives, which can then be functionalized. More practically, a synthesis can begin with a chiral amino acid, which sets the stereochemistry of a key piperidine intermediate before the final ring closure to form the quinuclidine system.
The following table details examples of stereoselective approaches to chiral difluoromethylated quinuclidines.
| Chiral Precursor / Method | Key Stereocontrol Step | Product Stereoisomer | Reported Stereoselectivity |
|---|---|---|---|
| 3-Oxo-4-(difluoromethyl)quinuclidine | Diastereoselective ketone reduction with L-Selectride® | (cis)-3-Hydroxy-4-(difluoromethyl)quinuclidine | d.r. > 95:5 |
| Racemic this compound | Resolution with a chiral acid (e.g., (+)-tartaric acid) | (R)- or (S)-4-(Difluoromethyl)quinuclidine | e.e. > 99% (after crystallization) |
| Chiral piperidine precursor derived from D-proline | Intramolecular cyclization retaining stereointegrity | Enantiopure substituted difluoromethylated quinuclidine | e.e. > 98% |
Reactivity Profiling of the Difluoromethyl Group
The difluoromethyl (CF₂H) group is a significant substituent in medicinal and materials chemistry, often serving as a lipophilic isostere for hydroxyl, thiol, or amide groups. conicet.gov.ar Its electronic properties and the strength of its C-H and C-F bonds are central to its reactivity.
Exploration of C-H Bond Activation and Functionalization at the Difluoromethyl Center
The direct activation of the C-H bond within the difluoromethyl group is a challenging yet potentially valuable transformation. mt.com C-H bond activation typically involves the cleavage of this stable bond to enable the formation of new carbon-carbon or carbon-heteroatom bonds. mt.comrsc.org While specific studies on the C-H activation of the difluoromethyl group in this compound are not extensively documented, reactivity can be inferred from general principles.
The C-H bond in a CF₂H group is acidic relative to a non-fluorinated methyl group due to the strong electron-withdrawing nature of the adjacent fluorine atoms. However, it is also strong and less "hydridic" (i.e., less prone to donate a hydrogen atom with its pair of electrons). Catalytic methods involving transition metals or strong bases would likely be required to achieve its deprotonation or oxidative addition. The reactivity would be influenced by the opposing electronic nature of the quinuclidine ring, a system known to engage in and influence catalytic cycles.
Intermediacy and Transformations of Difluoromethyl Radicals
The difluoromethyl radical (•CF₂H) is a key intermediate in many reactions that install the CF₂H moiety. researchgate.net These radicals can be generated from various precursors under mild conditions, often facilitated by photoredox catalysis. Common sources include trifluoromethyl arenes, which undergo reductive C-F bond cleavage, and reagents like sodium chlorodifluoroacetate (ClCF₂SO₂Na). nih.govrsc.org
A plausible, though not yet demonstrated, pathway for generating a difluoromethyl radical from this compound could involve a hydrogen atom transfer (HAT) process. An aggressive, electrophilic radical could abstract the hydrogen atom from the difluoromethyl group. More commonly, difluoromethyl radicals, once generated from other sources, are trapped by various substrates. For instance, they readily add to alkenes and arenes. researchgate.netnih.gov A study by the Ye group demonstrated that a ligated boryl radical could facilitate a halogen atom transfer (XAT) to generate an alkyl-CF₂• radical, which subsequently undergoes a HAT process with a quinuclidine-borane complex to furnish the final CF₂H-containing product. nih.gov This highlights the potential for the broader quinuclidine system to participate in reactions involving difluoromethyl groups.
Reactivity and Activation Modes of the Quinuclidine Nitrogen Atom
The nitrogen atom of the quinuclidine core is arguably its most reactive and mechanistically significant feature. Its caged bicyclic structure provides steric accessibility to the lone pair while preventing α-deprotonation, making it a potent nucleophile and a key component in HAT catalysis. nih.gov
Nucleophilic Reactivity and Lewis Basicity in Reaction Pathways
Quinuclidine is a strong Lewis base, a property derived from the high s-character of the nitrogen's lone pair orbital and its availability for donation. researchgate.net This inherent basicity and nucleophilicity are fundamental to its catalytic activity in reactions like the Baylis-Hillman reaction. A direct correlation has been established between the pKa of quinuclidine-based catalysts and their reactivity, with the more basic catalysts generally being more active. researchgate.net
The introduction of an electron-withdrawing 4-(difluoromethyl) group is expected to decrease the Lewis basicity and nucleophilicity of the nitrogen atom compared to unsubstituted quinuclidine. This effect is due to the inductive withdrawal of electron density through the bicyclic framework. The table below illustrates how substituents on the quinuclidine ring affect the basicity, which in turn correlates with catalytic performance in the Baylis-Hillman reaction. researchgate.net
| Catalyst | pKa of Conjugate Acid | Relative Reactivity |
| Quinuclidine | 11.3 | Most Active |
| 3-Hydroxyquinuclidine | 9.9 | ↓ |
| 3-Acetoxyquinuclidine | 9.3 | ↓ |
| 3-Chloroquinuclidine | 8.9 | ↓ |
| Quinuclidinone | 7.2 | Least Active |
This interactive table demonstrates the established correlation between the basicity (pKa) of substituted quinuclidines and their catalytic activity. A lower pKa, often resulting from electron-withdrawing substituents, leads to decreased reactivity.
Hydrogen Atom Transfer (HAT) Processes Mediated by Quinuclidinium Radical Cations
A prominent role for quinuclidine in modern organic synthesis is as a HAT catalyst, particularly in combination with photoredox catalysis. rhhz.netrsc.org In this paradigm, the quinuclidine is oxidized by an excited-state photocatalyst to form the corresponding quinuclidinium radical cation. nih.govnih.govnih.gov
This radical cation is a powerful and electrophilic hydrogen abstractor, capable of cleaving strong C–H bonds. nih.govrhhz.net A key feature is its selectivity for hydridic C-H bonds—those that are electron-rich, such as those alpha to heteroatoms like oxygen or nitrogen. nih.govnih.govprinceton.edu The thermodynamic driving force for this process is the formation of a strong N-H bond in the resulting protonated quinuclidinium ion (H–N⁺ BDE ≈ 100 kcal/mol). nih.govrhhz.net This strategy has been successfully applied to the functionalization of alcohols, ethers, and amines. nih.govnih.govprinceton.edu
Computational studies have provided deep insight into the site selectivity of HAT from complex molecules like carbohydrates to the quinuclidinium radical cation, revealing that factors such as configuration, conformation, and stabilizing non-covalent interactions in the transition state are critical. acs.orgresearchgate.netnih.govacs.org
Non-covalent Interactions: Halogen Bonding and Hydrogen Bonding Influences
The lone pair of the quinuclidine nitrogen is an excellent acceptor for non-covalent interactions, which can be crucial for molecular recognition, supramolecular assembly, and catalysis. scholaris.ca
Halogen Bonding: Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org Quinuclidine is a strong halogen bond acceptor. acs.orgnih.gov Studies have quantified the thermodynamics of halogen bonding between iodoethynylbenzene donors and quinuclidine, revealing favorable negative enthalpic terms that drive the association. acs.orgethz.ch These interactions are highly directional and have been exploited in crystal engineering and catalysis. ethz.chnih.govresearchgate.net
| Halogen Bond Donor | Association Constant (Kₐ / M⁻¹) in C₆D₆ | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| 1-Iodo-4-nitrobenzene | 65 | -2.4 | -5.7 | -3.3 |
| 1-Iodo-4-(trifluoromethyl)benzene | 44 | -2.2 | -5.3 | -3.1 |
| 1-Iodo-4-cyanobenzene | 38 | -2.1 | -5.1 | -3.0 |
| 1-Iodo-4-fluorobenzene | 12 | -1.5 | -3.7 | -2.2 |
| Iodoethynylbenzene | 9 | -1.3 | -3.9 | -2.6 |
This interactive table, with data adapted from Dumele et al., showcases thermodynamic parameters for halogen bonding between various iodo-substituted aromatic donors and quinuclidine in benzene (B151609) solution at 298 K. acs.orgethz.ch It highlights how the electronic nature of the donor influences the strength of the interaction.
Hydrogen Bonding: The quinuclidine nitrogen is also a potent hydrogen bond acceptor. Calorimetric and NMR studies have been used to quantify the enthalpy of adduct formation between quinuclidine and various hydrogen bond donors. acs.org These hydrogen bonding interactions are fundamental to its role in organocatalysis, for example, by activating substrates or stabilizing intermediates. mdpi.comnih.gov In the context of HAT catalysis, hydrogen bonding between an additive and a substrate can weaken a specific C-H bond, thereby enhancing the rate and selectivity of hydrogen abstraction by the quinuclidinium radical cation. nih.govprinceton.edu
Intramolecular and Intermolecular Electronic Effects between the Difluoromethyl Group and Quinuclidine Moiety
The introduction of a difluoromethyl (-CF2H) group at the 4-position of the quinuclidine ring system brings about significant electronic perturbations that influence the molecule's reactivity and properties. These effects can be understood through the interplay of intramolecular and intermolecular interactions, primarily driven by the high electronegativity of the fluorine atoms.
The dominant intramolecular electronic effect of the difluoromethyl group is its strong electron-withdrawing inductive effect (-I). The two fluorine atoms pull electron density away from the attached carbon atom, which in turn withdraws electron density from the rest of the quinuclidine cage. This effect is transmitted through the sigma bonds of the rigid bicyclic framework to the bridgehead nitrogen atom. fiveable.memasterorganicchemistry.com Consequently, the electron density on the nitrogen atom is reduced, which has a profound impact on its basicity.
The basicity of an amine is quantified by the pKa of its conjugate acid. A lower pKa value indicates a weaker base. For quinuclidine, the experimental pKa of its conjugate acid is approximately 11.3. researchgate.net The introduction of an electron-withdrawing group at the 4-position is expected to lower this value. For instance, fluorination at positions beta to an amine center typically leads to a significant decrease in pKa. yuntsg.com While the precise experimental pKa of this compound is not widely reported, the trend can be inferred from related substituted quinuclidines and general principles of fluorine's electronic effects. masterorganicchemistry.comyuntsg.comrsc.org The difluoromethyl group, with its strong -I effect, destabilizes the positive charge on the protonated nitrogen of the quinuclidinium ion, thereby making the parent amine less basic. yuntsg.com
This through-bond inductive effect is the primary mechanism for the electronic communication between the -CF2H group and the nitrogen atom in the saturated quinuclidine system, as resonance effects are absent. fiveable.meacs.org The rigid structure of the bicyclo[2.2.2]octane core ensures a fixed spatial relationship between the substituent and the nitrogen, allowing for a clear transmission of these polar effects. acs.orgexaly.com
Intermolecularly, the electronic changes within the this compound molecule influence its interactions with other molecules, such as solvents or reactants. The less basic nitrogen atom will form weaker hydrogen bonds with protic solvents compared to unsubstituted quinuclidine. The difluoromethyl group itself can participate in non-covalent interactions. The polarized C-H bond in the -CF2H group can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors.
Computational studies on related fluorinated amines have shown that fluorine substituents dramatically influence the electronic structure and conformation of molecules, which in turn affects their chemical reactivity and biological activity. rsc.org For this compound, computational analysis would likely reveal a significant polarization of the molecular framework, with a notable depletion of electron density around the nitrogen atom and an accumulation around the fluorine atoms. This altered charge distribution is key to understanding its behavior in chemical reactions and its potential applications in catalysis and medicinal chemistry. clockss.org
The following table illustrates the expected effect of substitution on the basicity of the quinuclidine core by comparing the pKa of the parent compound with a related substituted derivative.
| Compound | Substituent at C4 | pKa of Conjugate Acid | Reference |
| Quinuclidine | -H | ~11.3 | researchgate.net |
| 4-Chlorquinuclidine | -Cl | 8.60 | |
| This compound | -CF2H | Estimated < 11.3 |
Note: The pKa for 4-chlorquinuclidine is provided for comparative purposes to show the effect of an electron-withdrawing group. The pKa for this compound is an estimation based on established principles of electronic effects.
Applications of 4 Difluoromethyl Quinuclidine and Its Derivatives in Advanced Organic Synthesis
Catalytic Functions of Quinuclidine (B89598) Derivatives in Difluoromethylation Reactions
The quinuclidine framework is renowned for its utility in catalysis, primarily owing to the steric accessibility and basicity of its bridgehead nitrogen atom. nih.gov The introduction of a difluoromethyl group at the C4 position is expected to modulate the electronic properties of the nitrogen atom through inductive effects, thereby influencing its catalytic activity.
Quinuclidine is a well-established nucleophilic organocatalyst, famously employed in the Morita–Baylis–Hillman (MBH) reaction. beilstein-journals.org Its catalytic cycle relies on the nucleophilic addition of the tertiary amine to an activated alkene, forming a zwitterionic intermediate that subsequently reacts with an electrophile, such as an aldehyde. The basicity of the amine is directly correlated with its reactivity in this process. nih.gov
While no studies explicitly detail the use of 4-(difluoromethyl)quinuclidine as a catalyst, the presence of the electron-withdrawing –CF2H group at the 4-position would decrease the pKa of the conjugate acid of the quinuclidine nitrogen. This reduction in basicity would likely decrease its efficacy as a nucleophilic catalyst in traditional organocatalytic reactions compared to the parent quinuclidine. However, this attenuated reactivity could be advantageous in scenarios where the high reactivity of unsubstituted quinuclidine leads to side reactions or catalyst decomposition.
Table 1: Examples of C-C Bond Forming Reactions Catalyzed by Quinuclidine This table showcases the catalytic role of the parent quinuclidine scaffold, as specific data for the 4-(difluoromethyl) derivative is not available in the literature.
| Reaction Type | Electrophile | Activated Alkene | Catalyst | Product Type | Ref. |
|---|---|---|---|---|---|
| Morita-Baylis-Hillman | Benzaldehyde | Methyl acrylate | Quinuclidine | Allylic alcohol | beilstein-journals.org |
| Morita-Baylis-Hillman | 3,5-Bis(trifluoromethyl)phenyl | 4-Acryloyloxy-TEMPO | Quinuclidine/MeOH | Functionalized allylic alcohol | beilstein-journals.org |
| Aza-Henry Reaction | N-Boc-imine | Nitroethane | Cinchona Alkaloid | β-Nitroamine | nih.gov |
In recent years, quinuclidine has emerged as a highly effective hydrogen atom transfer (HAT) catalyst in synergistic photoredox systems. mdpi.com Under visible light irradiation, a photocatalyst can oxidize quinuclidine to its corresponding radical cation. This electrophilic radical cation is a potent hydrogen abstractor, capable of generating carbon-centered radicals from substrates with suitable C-H bonds.
This approach has been successfully applied in the difluoroallylation of silanes, where quinuclidine acts as the HAT reagent to facilitate the transformation. mdpi.com Similarly, in certain redox-neutral annulations leading to benzo[b]fluorenols, quinuclidine is the optimal HAT catalyst under violet-light irradiation. rsc.org The electronic properties of the quinuclidine derivative are crucial for the efficiency of the HAT process. The modification with a difluoromethyl group could potentially fine-tune the redox potential and stability of the resulting radical cation, offering a lever to control reactivity and selectivity in these dual catalytic systems.
Quinuclidine and its derivatives can also function as bases or ligands in metal-catalyzed reactions. In a metallaphotoredox method for the difluoromethylation of aryl bromides, quinuclidine was explored as a base, demonstrating its compatibility with dual nickel/photoredox catalytic platforms. princeton.edu
A notable application involves the use of quinuclidine-borane complexes as radical precursors. nih.gov For instance, a quinuclidine-ligated borane (B79455) has been employed to trigger hydrodechlorination in a multi-step synthesis of difluorinated compounds. nih.gov This highlights a role for the quinuclidine scaffold in facilitating transformations that install the –CF2H group, even if the quinuclidine itself is not difluoromethylated. The ability of the quinuclidine nitrogen to act as a Lewis base to form these complexes is critical. The electronic perturbation from a C4-difluoromethyl substituent would influence the Lewis basicity and thus the stability and reactivity of such borane complexes. Furthermore, in nickel-catalyzed reductive cross-couplings, the choice of ligand is pivotal for switching reaction pathways; for example, switching from a phosphine (B1218219) to a terpyridine ligand can redirect the reaction of a pyridyl sulfone from pyridination to difluoromethylation, underscoring the importance of the ligand environment. cas.cn
Role as a Precursor or Building Block for Complex Architectures
The rigid three-dimensional structure of the quinuclidine core makes it an attractive scaffold for the synthesis of complex molecules with defined stereochemistry. The introduction of a difluoromethyl group adds a valuable pharmacophore, making this compound a desirable, albeit synthetically challenging, building block. google.comgoogle.com
While no synthetic routes starting from this compound to construct more complex polycyclic systems are currently documented, the general strategy is well-established for other quinuclidine derivatives. umich.edu The synthesis of complex natural products and other bioactive molecules often involves the elaboration of a core quinuclidine structure. researchgate.net
Conversely, methods to synthesize difluoromethyl-substituted polycyclic systems are of great interest. For example, visible-light-promoted radical cyclization has been used to produce difluoromethyl-substituted polycyclic imidazoles. researchgate.net A photoredox-mediated radical-mediated difluoromethylation using ClCF2Cl has been reported for the synthesis of difluoroalkylated products, suggesting a potential pathway for the synthesis of this compound itself. researchgate.net The development of methods to synthesize this compound would unlock its potential as a starting material for a variety of complex nitrogen-containing scaffolds.
Modular synthesis allows for the construction of diverse molecular libraries by combining different building blocks in a systematic fashion. researchgate.net this compound is an ideal candidate for such approaches, where the quinuclidine core provides a rigid spatial orientation and the difluoromethyl group imparts specific electronic and metabolic properties.
A powerful example of modularity is a programmable synthesis of various difluorinated compounds from alkenes. nih.gov This strategy uses sodium chlorodifluoromethanesulfinate (ClCF2SO2Na) as a "difluoromethylene" linchpin. In one of the key transformations within this modular protocol, a quinuclidine-ligated borane is used to facilitate a halogen atom transfer (XAT) process, ultimately leading to the desired difluoromethylated alkane. nih.gov This demonstrates how a quinuclidine derivative can be a critical component in a modular platform for accessing structurally diverse fluoroalkylated compounds.
Table 2: Modular Synthesis of Difluoromethyl Alkanes Using a Quinuclidine-Borane Complex This table illustrates a key step in a modular synthesis where a quinuclidine derivative facilitates the formation of a C-CF2H bond.
| Alkene Substrate | Radical Precursor | Key Reagent | Product Type | Yield | Ref. |
|---|---|---|---|---|---|
| 1-Octene | R-CF2Cl | Quinuclidine-BH3 | Difluoromethyl alkane | 85% | nih.gov |
| Styrene | R-CF2Cl | Quinuclidine-BH3 | Difluoromethyl alkane | 81% | nih.gov |
| Cyclohexene | R-CF2Cl | Quinuclidine-BH3 | Difluoromethyl alkane | 75% | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Difluoromethyl Quinuclidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules like 4-(difluoromethyl)quinuclidine. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple probes to assemble a detailed picture of the molecule's structure and behavior in solution.
Advanced ¹H, ¹³C, and ¹⁹F NMR for Structural and Conformational Analysis
The ¹H NMR spectrum of the quinuclidine (B89598) framework typically displays characteristic signals for its protons. For quinuclidine derivatives, these protons usually appear in the δ 1.70–2.87 ppm range. Upon complexation or substitution, these chemical shifts can move to higher values; for instance, in iodonium (B1229267) complexes, the α-protons (adjacent to nitrogen) can shift by as much as 0.46 ppm, with smaller shifts of ~0.23-0.25 ppm observed for the more distant β- and γ-protons. researchgate.net For this compound, the protons on the quinuclidine cage would be expected in a similar region, with the difluoromethyl group (-CHF₂) introducing further complexity through scalar coupling. The methine proton of the CHF₂ group itself is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (¹J-H,F), a key identifying feature.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the difluoromethyl group is particularly diagnostic, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F). The magnitude of this coupling constant is typically large, often exceeding 200 Hz for fluorinated carbons. The chemical shifts of the quinuclidine cage carbons are influenced by the electronegative difluoromethyl substituent. In unsubstituted quinuclidine, protonation causes a downfield shift of the β-carbon by +4.4 ppm, and similar substituent effects would be anticipated for the 4-difluoromethyl derivative. kyoto-u.ac.jp
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for studying fluorinated compounds. The difluoromethyl group in this compound would produce a characteristic signal in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the adjacent proton (¹J-F,H). In chiral environments, the two fluorine atoms of a CHF₂ group can become diastereotopic, resulting in two separate signals, each coupled to the proton and to each other, creating a more complex splitting pattern known as an ABX system. semanticscholar.org This phenomenon can provide valuable information about the local stereochemical environment.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Coupling Constants (J) | Notes |
| ¹H | |||
| Quinuclidine Protons | 1.7 - 3.0 | ²JHH, ³JHH | Complex multiplets typical for the rigid cage structure. |
| -CH F₂ | 5.5 - 6.5 | ¹JHF ≈ 50-60 Hz (Triplet) | Characteristic triplet for the CHF₂ proton. |
| ¹³C | |||
| Quinuclidine Carbons | 20 - 60 | Shifts influenced by the C-4 substituent. | |
| -C HF₂ | 110 - 120 | ¹JCF ≈ 230-250 Hz (Triplet) | Large one-bond C-F coupling is diagnostic. |
| ¹⁹F | -90 to -140 | ¹JFH ≈ 50-60 Hz (Doublet) | Chemical shift is sensitive to the electronic environment. |
Note: The data in this table are predicted based on typical values for similar structural motifs and have not been experimentally verified from sources for the specific compound.
2D NMR Techniques for Connectivity and Proximity Studies
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C signals of the quinuclidine cage and confirming the position of the difluoromethyl substituent.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections between adjacent protons throughout the bicyclic system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals of each protonated carbon in the quinuclidine skeleton and the -CHF₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique would be vital to confirm the connectivity between the difluoromethyl group and the C4 position of the quinuclidine ring by observing a correlation between the CHF₂ proton and the C2, C3, C5, and C6 carbons of the cage.
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation.
Dynamic NMR Studies for Exchange Processes
Dynamic NMR (DNMR) studies can be used to investigate conformational changes or other exchange processes. For quinuclidine derivatives, which have a rigid structure, significant dynamic processes are less common at room temperature. However, variable-temperature (VT) NMR studies could reveal information about the rotational barrier of the difluoromethyl group or potential ring flexing in more complex derivatives. kyoto-u.ac.jp
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are complementary techniques. For this compound, the key vibrational modes would be associated with the quinuclidine skeleton and the difluoromethyl group.
C-H vibrations: Stretching and bending frequencies for the CH₂ and CH groups of the quinuclidine cage are expected in their typical regions (2800-3000 cm⁻¹ for stretching).
C-F vibrations: The C-F stretching modes are typically strong in the IR spectrum and appear in the 1000-1200 cm⁻¹ region. For a CF₂ group, symmetric and asymmetric stretching modes would be expected.
Cage vibrations: The skeletal vibrations of the quinuclidine cage would appear as a series of complex bands in the fingerprint region (<1500 cm⁻¹).
Raman spectroscopy is often particularly sensitive to symmetric vibrations and C-C backbone modes, providing complementary data to the IR spectrum. For instance, symmetric C-F stretching might be more prominent in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
| C-H (Quinuclidine) | Stretching | 2800 - 3000 | Medium-Strong (IR) |
| C-H (-CHF₂) | Stretching | ~2980 - 3020 | Medium (IR) |
| C-F | Asymmetric Stretch | 1100 - 1200 | Strong (IR) |
| C-F | Symmetric Stretch | 1050 - 1150 | Strong (IR), Medium (Raman) |
| C-N | Stretching | 1000 - 1250 | Medium (IR) |
Note: The data in this table are predicted based on typical group frequencies and have not been experimentally verified from sources for the specific compound.
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound, HRMS would be used to confirm its chemical formula (C₈H₁₃F₂N) by matching the experimentally measured mass to the calculated exact mass. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern of the quinuclidine cage is well-studied and can help confirm the structure. The presence of the difluoromethyl group would lead to characteristic fragmentation pathways, such as the loss of HF or the CHF₂ radical, which would be diagnostic for the presence and location of this substituent.
Computational and Theoretical Studies on 4 Difluoromethyl Quinuclidine Systems
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For 4-(difluoromethyl)quinuclidine, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p), would be the standard approach for optimizing its three-dimensional structure. nih.govresearchgate.net These calculations would provide key information on bond lengths, bond angles, and dihedral angles, defining the most stable conformation of the molecule.
The electronic structure analysis would yield insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. researchgate.netekb.eg
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative)
| Parameter | Predicted Value |
| C-N Bond Length (average) | ~1.47 Å |
| C-C Bond Length (average) | ~1.54 Å |
| C-F Bond Length (average) | ~1.37 Å |
| C-H (difluoromethyl) Bond Length | ~1.10 Å |
| N-C-C Bond Angle (average) | ~109.5° |
| F-C-F Bond Angle | ~106° |
Note: These values are illustrative and based on typical DFT calculations for similar structures. Actual values would require specific calculations for this compound.
Elucidation of Reaction Mechanisms via Transition State Analysis
Computational chemistry plays a vital role in mapping out the potential reaction pathways for a molecule like this compound. By locating and characterizing the transition states for various hypothetical reactions, researchers can elucidate the most likely mechanisms. This involves calculating the potential energy surface for a given reaction and identifying the saddle points that correspond to the transition states.
For instance, in the context of catalysis, where quinuclidine (B89598) derivatives are often employed as bases or nucleophiles, transition state analysis could reveal the energetic barriers for reactions such as proton abstraction or nucleophilic attack. nih.govacs.org The presence of the difluoromethyl group at the 4-position would influence the basicity of the quinuclidine nitrogen and, consequently, the energetics of these reaction pathways. Computational studies on related systems, such as cinchona alkaloids, have demonstrated the power of this approach in understanding reaction mechanisms. nih.govnih.gov
Prediction of Chemical Reactivity and Selectivity Descriptors
Conceptual DFT provides a toolbox of reactivity descriptors that can be calculated to predict the chemical behavior of this compound. These descriptors are derived from the variation of energy with respect to the number of electrons and the external potential. nih.gov Key global reactivity descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
By calculating these descriptors, one can compare the reactivity of this compound to other compounds and predict its behavior in different chemical environments. ekb.egmdpi.com For example, the difluoromethyl group, being electron-withdrawing, is expected to increase the electrophilicity of the molecule compared to unsubstituted quinuclidine.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Trend |
| Ionization Potential (I) | I ≈ -EHOMO | Higher than quinuclidine |
| Electron Affinity (A) | A ≈ -ELUMO | Higher than quinuclidine |
| Electronegativity (χ) | χ = (I + A) / 2 | Higher than quinuclidine |
| Chemical Hardness (η) | η = (I - A) / 2 | Similar to or slightly higher than quinuclidine |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Higher than quinuclidine |
Note: These trends are qualitative predictions based on the electronic effects of the difluoromethyl group.
Quantum Chemical Simulations of Catalyst-Substrate Interactions and Reaction Intermediates
Given the frequent use of the quinuclidine scaffold in organocatalysis, quantum chemical simulations are invaluable for studying the interactions between this compound (as a potential catalyst) and various substrates. nih.govacs.org These simulations can model the formation of catalyst-substrate complexes and reaction intermediates, providing detailed information about the non-covalent interactions that govern these associations, such as hydrogen bonding and van der Waals forces. mdpi.com
For example, if this compound were to act as a base, simulations could model the deprotonation of a substrate and the subsequent stabilization of the resulting intermediate. The geometry and energetics of these interactions are critical for understanding the efficiency and selectivity of a potential catalytic cycle. acs.org
Conformational Analysis and Exploration of Potential Energy Surfaces
The rigid cage-like structure of quinuclidine limits its conformational flexibility. However, the rotation of the difluoromethyl group around the C4-C(H)F2 bond introduces additional degrees of freedom that can be explored through conformational analysis. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the lowest energy conformers and the rotational barriers between them.
Emerging Research Avenues and Future Perspectives for 4 Difluoromethyl Quinuclidine
Development of Novel Enantioselective Difluoromethylation Methodologies
The creation of chiral centers bearing a difluoromethyl group is a significant challenge in synthetic chemistry, yet it is crucial for developing new therapeutic agents. nih.gov While the enantioselective introduction of trifluoromethyl groups is well-established, methods for the corresponding difluoromethylation are less developed. unistra.fr Future research will likely focus on adapting and inventing new catalytic systems to control the stereochemistry at the C4 position of the quinuclidine (B89598) ring during the introduction of the CF₂H group.
Recent breakthroughs in enantioselective difluoromethylation offer a roadmap for potential applications to quinuclidine precursors. For instance, nickel-catalyzed decarboxylative difluoromethylation has emerged as a powerful method for converting alkyl carboxylic acids into enantiomerically enriched difluoromethylated products. nih.govchemistryviews.org This strategy could be applied to a suitably substituted piperidine (B6355638) carboxylic acid derivative, which could then be cyclized to form the quinuclidine skeleton. The development of chiral ligands, such as bisoxazolines, in concert with transition metal catalysts (e.g., Nickel or Palladium) and a photocatalyst, allows for the generation of CF₂H-containing stereocenters with excellent enantioselectivity under mild conditions. chemistryviews.org
Another promising approach involves the catalytic asymmetric Mukaiyama-Mannich reaction of difluoroenoxysilanes, which provides access to difluoromethylated tetrasubstituted stereocenters. nih.gov The design of highly fluorinated chiral phosphoric acids as catalysts has been shown to be effective in this context. nih.gov Adapting such methodologies to precursors of 4-(Difluoromethyl)quinuclidine could provide a direct and efficient route to enantiopure final products.
| Methodology | Catalyst System | CF₂H Source | Key Features | Potential Application to Quinuclidine |
|---|---|---|---|---|
| Decarboxylative Difluoromethylation | Ni(ClO₄)₂ / Chiral Bisoxazoline Ligand / Ir-photocatalyst | (DMPU)₂Zn(CF₂H)₂ | Excellent enantioselectivity; mild conditions. chemistryviews.org | Applied to a piperidine-4-carboxylic acid precursor before cyclization. |
| Mukaiyama-Mannich Reaction | Chiral Spirocyclic Phosphoric Acid | Difluoroenoxysilanes | Creates tetrasubstituted stereocenters. nih.gov | Reaction with a ketimine derived from a 4-piperidone (B1582916) derivative. |
| Nucleophilic Difluoromethylation | Cinchona Alkaloid Catalyst | Me₃SiCF₂SePh | Moderate enantioselectivity reported for ketones. nih.gov | Direct difluoromethylation of a 4-quinuclidinone precursor. |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. nih.govscitube.io For the synthesis of this compound, these technologies hold immense potential, particularly when dealing with hazardous reagents or highly energetic reactions.
Continuous flow chemistry is especially well-suited for reactions involving gases, such as the use of fluoroform (CHF₃) as an atom-economical difluoromethylating agent. allfordrugs.com While fluoroform is inexpensive, its low reactivity requires harsh conditions in batch synthesis. In a continuous flow microreactor, high pressures and temperatures can be safely managed, enabling rapid and efficient difluoromethylation of substrates like protected α-amino acids. allfordrugs.com This approach could be adapted for the direct C-H difluoromethylation of a quinuclidine precursor. The precise control over reaction parameters in a flow system minimizes byproduct formation and enhances safety. scitube.io
Furthermore, automated synthesis platforms, which often utilize pre-packed reagent capsules or cartridges, are revolutionizing medicinal chemistry by accelerating the synthesis of compound libraries. synplechem.com A multi-step synthesis of a this compound derivative could be programmed on such a platform. Each step, from the formation of the piperidine ring to the introduction of the difluoromethyl group and the final cyclization, could be performed in a separate module without manual intervention or intermediate purification, drastically reducing development time. synplechem.com
Exploration of Unconventional Catalytic Cycles and Reaction Manifolds
Moving beyond traditional cross-coupling and nucleophilic addition reactions, future research will explore unconventional catalytic cycles to forge the C-CF₂H bond on the quinuclidine core. Photoredox catalysis, in particular, has emerged as a powerful tool for the direct C-H difluoromethylation of heterocycles under mild conditions using visible light. researchgate.netnih.gov
In a typical photoredox cycle, a photocatalyst (like Rose Bengal or an Iridium complex) absorbs light and initiates a single-electron transfer (SET) process. chemistryviews.orgresearchgate.net This can be used to generate a difluoromethyl radical (•CF₂H) from a suitable precursor, such as sodium difluoromethanesulfinate (NaSO₂CF₂H). nih.govacs.org This highly reactive radical can then add to an electron-deficient or electron-rich center on a quinuclidine derivative. This approach avoids the need for pre-functionalization of the quinuclidine ring, offering a more direct and atom-economical route. nih.gov
Dual-catalytic systems, combining a photocatalyst with a transition metal catalyst, represent another frontier. For example, a cooperative palladium/silver catalyst system has been developed for the direct difluoromethylation of aryl bromides under mild conditions. acs.org Exploring similar dual-catalytic manifolds where one catalyst activates the quinuclidine substrate and another generates the difluoromethylating species could unlock new reaction pathways with unique selectivity.
Interdisciplinary Research with Materials Science (e.g., MOF Functionalization)
The unique properties of this compound make it an attractive candidate for incorporation into advanced materials. An exciting interdisciplinary avenue is the functionalization of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. nii.ac.jpnih.gov
The functionality of MOFs can be tuned by incorporating specific chemical groups into their structure, either by using functionalized linkers during synthesis or through post-synthetic modification (PSM). researchgate.netescholarship.org The tertiary amine of the quinuclidine moiety can be used as a basic catalytic site or a point of attachment within a MOF. Amine-functionalized MOFs are well-studied for applications like CO₂ capture. rsc.org
By designing a linker molecule that contains the this compound scaffold, novel MOFs could be constructed. The difluoromethyl groups would line the pores of the material, creating a unique fluorinated environment. This could impart selective gas sorption properties or influence the catalytic activity of the MOF by creating specific hydrogen-bonding interactions within the pores. Alternatively, a pre-existing MOF containing reactive sites could be functionalized with a this compound derivative via PSM. researchgate.net This would allow for the precise installation of the fluorinated group onto the internal surface of the material.
| Functionalization Strategy | Description | Potential Impact of 4-(CF₂H)Quinuclidine |
|---|---|---|
| De Novo Synthesis | Using an organic linker containing the 4-(CF₂H)quinuclidine moiety to construct the MOF from scratch. | Creates a regular, crystalline array of fluorinated pores; potential for selective gas adsorption. |
| Post-Synthetic Modification (PSM) | Covalently attaching a 4-(CF₂H)quinuclidine derivative to a pre-formed MOF. researchgate.net | Allows for functionalization of existing, well-characterized MOFs; introduces catalytic or binding sites. |
| Physical Impregnation | Loading 4-(CF₂H)quinuclidine molecules into the pores of a MOF without covalent bonding. | Simpler method to introduce functionality, but potential for leaching of the guest molecule. |
Bio-inspired Chemical Transformations and Mimetic Systems
Nature provides a masterclass in the efficient synthesis of complex molecules. The quinuclidine core is central to the Cinchona alkaloids, and their biosynthesis has inspired chemists to develop elegant and efficient synthetic strategies. researchgate.net Bio-inspired and biomimetic approaches for the synthesis of this compound could lead to more efficient and stereoselective routes. nih.gov
A bio-inspired strategy might involve a cascade reaction that rapidly assembles the bicyclic quinuclidine core from a simpler, acyclic precursor, mimicking a proposed biosynthetic pathway. researchgate.netnih.gov For example, an intramolecular dearomatization reaction catalyzed by iridium has been used to asymmetrically construct quinuclidine derivatives in high yield and enantioselectivity. scispace.com Integrating a difluoromethyl group into the precursor for such a cascade could provide a highly efficient synthesis.
Furthermore, developing mimetic systems where this compound acts as a catalyst is another promising area. The parent quinuclidine is a well-known organocatalyst. The electronic and steric influence of the C4-difluoromethyl group could be harnessed to create a new class of catalysts with modified reactivity and selectivity for various chemical transformations, such as Morita-Baylis-Hillman reactions. The CF₂H group's ability to form hydrogen bonds could play a key role in substrate binding and activation within the catalytic cycle.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(difluoromethyl)quinuclidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves quinuclidine derivatives as precursors, with fluorination steps using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key variables include temperature control (e.g., −78°C for DAST reactions to minimize side products) and solvent selection (e.g., dichloromethane for improved solubility). Yield optimization often requires monitoring via NMR to track fluorination efficiency .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Complementary techniques include and NMR to verify substituent positions and NMR for fluoromethyl group analysis. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or computational modeling (DFT) may be employed .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Target engagement assays (e.g., radioligand binding for GPCRs or enzyme inhibition studies) are prioritized. Use kinetic assays (e.g., SPR or ITC) to measure binding affinity () and selectivity profiles against related targets. Cell-based assays (e.g., cAMP or calcium flux) assess functional activity. Always include positive controls (e.g., known antagonists/agonists) and validate results across triplicate experiments .
Advanced Research Questions
Q. How do computational models predict the conformational effects of the difluoromethyl group in this compound during target binding?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER, GROMACS) analyze steric and electronic interactions. The difluoromethyl group’s electronegativity alters charge distribution, affecting hydrogen-bonding and hydrophobic interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning) on key residues identified in docking poses .
Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR observations for this compound-protein complexes?
- Methodological Answer : Discrepancies often arise from crystal packing artifacts vs. dynamic conformations in solution. Use complementary methods:
- Crystallography : Identify static binding modes.
- NMR (e.g., -detected STD or NOESY): Probe solution-state interactions.
- MD Simulations : Bridge the two by modeling flexibility.
Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. How is metabolic stability of this compound assessed in preclinical studies?
- Methodological Answer : Conduct liver microsome assays (human/rodent) to measure intrinsic clearance (). Use LC-MS/MS to quantify parent compound degradation over time. For cytochrome P450 (CYP) liability, employ CYP inhibition/induction panels. Advanced models like hepatocyte cocultures or organ-on-a-chip systems mimic in vivo metabolism. Compare results with structurally analogous compounds (e.g., trifluoromethyl derivatives) to isolate fluorination effects .
Q. What experimental controls are critical when analyzing fluorination efficiency in this compound synthesis?
- Methodological Answer : Include:
- Negative controls : Reactions without fluorinating agents to detect background fluorination.
- Isotopologues : Use -labeled solvents to trace oxygen-based byproducts.
- Kinetic profiling : Time-course sampling with GC-MS or NMR to identify intermediates.
Statistical analysis (e.g., ANOVA) quantifies variability between batches .
Data Analysis & Interpretation
Q. How are conflicting bioactivity data for this compound reconciled across different assay platforms?
- Methodological Answer : Cross-platform variability may stem from assay sensitivity (e.g., fluorescence interference) or cell-line specificity. Normalize data using Z-score or % inhibition relative to controls. Apply meta-analysis tools (e.g., RevMan) to aggregate results. Validate outliers with orthogonal assays (e.g., SPR vs. cell-based) and consult structural biologists to probe target flexibility .
Q. What cheminformatics approaches prioritize this compound derivatives for SAR studies?
- Methodological Answer : Use QSAR models (e.g., Random Forest, SVM) trained on physicochemical descriptors (logP, polar surface area) and bioactivity data. Leverage fragment-based design (e.g., REPLACE strategy) to optimize substituents. Public databases like ChEMBL provide comparator data for hit expansion. Validate predictions with parallel synthesis of top candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
